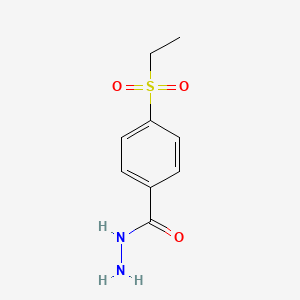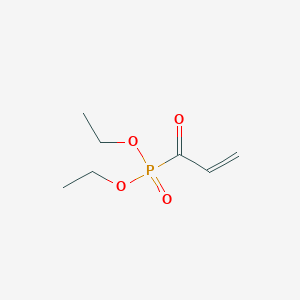
Diethyl acryloylphosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl acryloylphosphonate is an organophosphorus compound characterized by the presence of both a phosphonate and an acrylate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Diethyl acryloylphosphonate can be synthesized through the Michaelis-Arbuzov reaction, where diethyl phosphite reacts with an acrylate ester under controlled conditions. The reaction typically involves heating the reactants in the presence of a catalyst, such as iodine, to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Análisis De Reacciones Químicas
Types of Reactions: Diethyl acryloylphosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids or phosphonates.
Reduction: Reduction reactions can convert the acrylate group to an alkyl group.
Substitution: The phosphonate group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and aryl halides are employed in substitution reactions.
Major Products:
Oxidation: Phosphonic acids and phosphonates.
Reduction: Alkylated derivatives.
Substitution: Various substituted phosphonates.
Aplicaciones Científicas De Investigación
Diethyl acryloylphosphonate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is explored for its potential as a bioisostere in drug design.
Medicine: Research is ongoing to investigate its use in developing new pharmaceuticals.
Industry: It is utilized in the production of specialty polymers and materials with unique properties.
Mecanismo De Acción
The mechanism of action of diethyl acryloylphosphonate involves its interaction with various molecular targets. The acrylate group can undergo Michael addition reactions, while the phosphonate group can participate in coordination chemistry. These interactions enable the compound to modulate biological pathways and exhibit bioactivity .
Comparación Con Compuestos Similares
- Diethyl phosphonate
- Diethyl methylphosphonate
- Diethyl chloromethylphosphonate
Comparison: Diethyl acryloylphosphonate is unique due to the presence of both acrylate and phosphonate groups, which confer distinct reactivity and versatility. Compared to similar compounds, it offers enhanced functionality for applications in organic synthesis and materials science .
Propiedades
Número CAS |
54559-39-6 |
|---|---|
Fórmula molecular |
C7H13O4P |
Peso molecular |
192.15 g/mol |
Nombre IUPAC |
1-diethoxyphosphorylprop-2-en-1-one |
InChI |
InChI=1S/C7H13O4P/c1-4-7(8)12(9,10-5-2)11-6-3/h4H,1,5-6H2,2-3H3 |
Clave InChI |
BEZCEQQRYYDZSG-UHFFFAOYSA-N |
SMILES canónico |
CCOP(=O)(C(=O)C=C)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[1,3,5,2,4,6-Trioxatriborinane-2,4,6-triyltris(oxy)]tris[tris(2-methylpropyl)stannane]](/img/structure/B14646468.png)
![1-[(Dodecanoylamino)methyl]pyridin-1-ium chloride](/img/structure/B14646477.png)
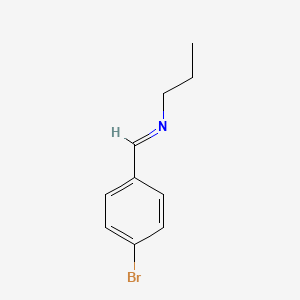
![2-[(1H-Indol-2-yl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14646490.png)
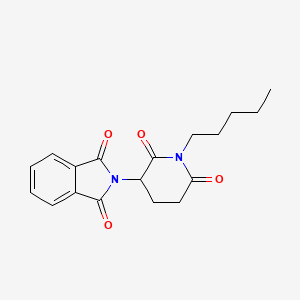
![5-Chloro-2-[(4-methylbenzene-1-sulfonyl)amino]phenyl benzoate](/img/structure/B14646501.png)
![9-Azabicyclo[4.2.1]non-7-ene](/img/structure/B14646509.png)
![4-[Ethyl-(2-methylphenyl)arsanyl]aniline;nitric acid](/img/structure/B14646526.png)
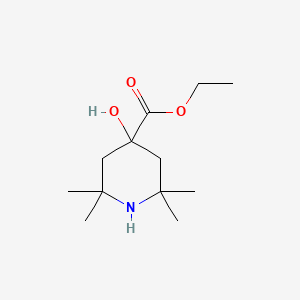
![5-[(E)-N-hydroxy-C-methylcarbonimidoyl]-4,7-dimethoxy-1-benzofuran-6-ol](/img/structure/B14646533.png)
![[(2S,6R)-6-Methyl-1,4-oxathian-2-yl]methanol](/img/structure/B14646537.png)
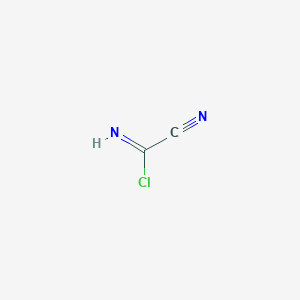
![1-[4-(3-Hydroxyphenyl)-1-nonylpiperidin-4-YL]propan-1-one](/img/structure/B14646544.png)
